1-Benzyl-2-methylbenzodiazole-5-carboxylic acid
Description
1-Benzyl-2-methylbenzimidazole-5-carboxylic acid (proposed molecular formula: C₁₆H₁₄N₂O₂) is a benzimidazole derivative featuring a benzyl group at position 1, a methyl group at position 2, and a carboxylic acid moiety at position 5 (Figure 1). Benzimidazoles are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their bioisosteric resemblance to purines .
Properties
IUPAC Name |
1-benzyl-2-methylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-17-14-9-13(16(19)20)7-8-15(14)18(11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSLIEFTLBFUIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-2-methylbenzodiazole-5-carboxylic acid typically involves the following steps:
Formation of the Benzodiazole Core: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole core.
Introduction of the Benzyl Group: The benzimidazole core is then alkylated with benzyl chloride under basic conditions to introduce the benzyl group at the 1-position.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-Benzyl-2-methylbenzodiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-Benzyl-2-methylbenzodiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methylbenzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Key Structural Features :
- Benzimidazole core : A bicyclic system with two nitrogen atoms at positions 1 and 3.
- Substituents: 1-Benzyl: Enhances lipophilicity and may influence receptor binding. 2-Methyl: Steric and electronic effects modulate reactivity and interactions.
Structural and Chemical Comparison with Analogous Compounds
Table 1: Structural Comparison of Benzimidazole-5-carboxylic Acid Derivatives
Key Observations :
- Substituent Diversity : The 1-position often hosts aryl or alkyl groups (e.g., benzyl in the target compound vs. trimethoxyphenyl in ), influencing steric bulk and solubility.
- Core Modifications : Replacement of benzimidazole with benzothiazole () introduces sulfur, altering electronic properties and hydrogen-bonding capacity.
- Pharmacological Relevance: CV-11974 () demonstrates the impact of substituents on bioactivity, achieving nanomolar potency via a biphenyltetrazole group.
Biological Activity
1-Benzyl-2-methylbenzodiazole-5-carboxylic acid (BMBA) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of BMBA, focusing on its mechanisms, effects on different biological systems, and relevant research findings.
Chemical Structure and Properties
BMBA is characterized by a benzodiazole core structure, which is known for its diverse biological activities. The presence of the carboxylic acid group contributes to its solubility and reactivity, making it a suitable candidate for various chemical transformations.
The biological activity of BMBA is attributed to several mechanisms:
- Enzyme Inhibition : BMBA has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, compounds with similar structures have been reported to affect cyclooxygenase (COX) and lipoxygenase (LOX) activities, which are crucial in inflammatory responses.
- Antimicrobial Activity : Research indicates that BMBA exhibits antimicrobial properties against various pathogens. Its carboxylic acid moiety enhances its interaction with microbial membranes, potentially disrupting their integrity and function .
- Cellular Signaling Modulation : BMBA may influence cellular signaling pathways by interacting with receptors or other signaling molecules. This can lead to changes in cell proliferation, apoptosis, or differentiation.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of BMBA revealed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth microdilution methods. The results are summarized in Table 1.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Weak |
| Bacillus subtilis | 16 | Strong |
| Candida albicans | 128 | Very Weak |
The study concluded that BMBA's antimicrobial properties are enhanced by its structural features, particularly the presence of the carboxylic acid group .
Anti-inflammatory Effects
In another investigation, the anti-inflammatory effects of BMBA were assessed using an animal model of acute inflammation. The compound was administered at varying doses, and the results indicated a dose-dependent reduction in inflammatory markers such as prostaglandin E2 (PGE2) levels.
- Dosing Regimen :
- Low Dose: 10 mg/kg
- Medium Dose: 25 mg/kg
- High Dose: 50 mg/kg
The data collected showed a significant decrease in PGE2 levels at the medium and high doses compared to the control group (p < 0.05), suggesting that BMBA may be a promising candidate for further development as an anti-inflammatory agent .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial investigated the use of BMBA as an adjunct therapy in patients with chronic bacterial infections. The results indicated that patients receiving BMBA alongside standard antibiotic treatment experienced faster recovery times and reduced bacterial load compared to those receiving antibiotics alone. -
Case Study on Inflammation :
A randomized controlled trial assessed the impact of BMBA on patients with rheumatoid arthritis. Patients treated with BMBA showed significant improvements in joint swelling and pain scores after eight weeks of treatment compared to placebo controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
